molecular formula C37H30ClN5O7 B12774766 Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- CAS No. 37672-74-5

Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-

Cat. No.: B12774766
CAS No.: 37672-74-5
M. Wt: 692.1 g/mol
InChI Key: UOKZHDSGFCVZLD-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a complex azo-phenyl backbone with multiple functional groups. Its structure includes:

  • Azo linkage: Connects a 2-chloro-4-nitrophenyl group to a benzamide core.
  • Bis(2-benzoyloxyethyl)amino substituent: Provides ester functionalities that influence solubility and hydrophobicity.
  • Chloro-nitro-phenyl group: Enhances electron-withdrawing properties, critical for color intensity in dye applications .

Key physicochemical properties include a molecular formula of C23H22ClN5O5, molecular weight of 483.911 g/mol, and a calculated logP of 4.18, indicating moderate lipophilicity . It is primarily used as a disperse dye in textiles, classified under commercial names such as C.I. Disperse Red 167:1 or Disperse Red 354 in industrial settings .

Properties

CAS No.

37672-74-5

Molecular Formula

C37H30ClN5O7

Molecular Weight

692.1 g/mol

IUPAC Name

2-[3-benzamido-N-(2-benzoyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl benzoate

InChI

InChI=1S/C37H30ClN5O7/c38-31-24-30(43(47)48)17-18-32(31)40-41-33-19-16-29(25-34(33)39-35(44)26-10-4-1-5-11-26)42(20-22-49-36(45)27-12-6-2-7-13-27)21-23-50-37(46)28-14-8-3-9-15-28/h1-19,24-25H,20-23H2,(H,39,44)

InChI Key

UOKZHDSGFCVZLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N(CCOC(=O)C3=CC=CC=C3)CCOC(=O)C4=CC=CC=C4)N=NC5=C(C=C(C=C5)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Azo Intermediate

  • Diazotization and azo coupling: The 2-chloro-4-nitroaniline is diazotized under acidic conditions to form the diazonium salt.
  • This diazonium salt is then coupled with a substituted aniline derivative bearing the bis(2-hydroxyethyl)amino group at the 5-position of the phenyl ring.
  • The azo coupling reaction forms the azo linkage (-N=N-) connecting the two aromatic rings.

Introduction of the Bis(2-hydroxyethyl)amino Group

  • The bis(2-hydroxyethyl)amino substituent is introduced on the phenyl ring prior to azo coupling or via nucleophilic substitution on a suitable precursor.
  • This group provides two primary alcohol functionalities that are key for subsequent esterification.

Esterification to Form Bis[2-(benzoyloxy)ethyl]amino

  • The two hydroxyethyl groups are esterified with benzoyl chloride or benzoyl anhydride to form the bis(2-(benzoyloxy)ethyl)amino moiety.
  • This step requires controlled conditions to avoid hydrolysis or overreaction.
  • Typical esterification conditions involve the use of a base such as pyridine or triethylamine to scavenge HCl and promote ester formation.

Formation of the Benzamide Group

  • The benzamide moiety is introduced by acylation of the amino group on the phenyl ring with benzoyl chloride or benzamide derivatives.
  • This step may be performed before or after azo coupling depending on the synthetic route.

Detailed Preparation Method (Stepwise)

Step Reaction Type Reagents/Conditions Notes
1 Diazotization 2-chloro-4-nitroaniline, NaNO2, HCl, 0-5°C Formation of diazonium salt
2 Azo Coupling Substituted aniline with bis(2-hydroxyethyl)amino group, pH ~5-7 Coupling to form azo linkage
3 Esterification Benzoyl chloride, pyridine or triethylamine, solvent (e.g., dichloromethane), 0-25°C Conversion of hydroxyethyl groups to benzoyloxy esters
4 Benzamide Formation Benzoyl chloride or benzamide, base, solvent Acylation to form benzamide group
5 Purification Chromatography (e.g., reverse phase HPLC) Isolation of pure compound

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • The esterification step is critical for yield and purity; controlling temperature and stoichiometry of benzoyl chloride is essential to avoid side reactions.
  • The azo coupling reaction is sensitive to pH and temperature; optimal pH near neutral ensures high coupling efficiency.
  • The benzamide formation step may require protection of other functional groups to prevent undesired acylation.
  • The use of reverse phase HPLC with low silanol activity columns (e.g., Newcrom R1) improves separation efficiency and scalability for preparative purposes.
  • For mass spectrometry applications, replacing phosphoric acid with formic acid in the mobile phase enhances compatibility without compromising separation.

Summary Table of Preparation Conditions

Preparation Step Key Reagents/Conditions Critical Parameters Outcome/Notes
Diazotization NaNO2, HCl, 0-5°C Temperature control, acid strength Formation of stable diazonium salt
Azo Coupling Substituted aniline, pH 5-7, 0-25°C pH, temperature Efficient azo bond formation
Esterification Benzoyl chloride, pyridine, 0-25°C Stoichiometry, base amount High yield of benzoyloxy esters
Benzamide Formation Benzoyl chloride, base, solvent Protection of other groups Selective acylation
Purification RP-HPLC (Newcrom R1), MeCN/H2O + acid Mobile phase composition High purity isolation

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chloro derivatives.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amine derivatives.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium dithionite or hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitro and chloro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in biological staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, plastics, and other materials due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- primarily involves its interaction with molecular targets through its azo and benzoyloxyethyl groups. The azo group can undergo reduction to form amine derivatives, which can interact with various biological molecules. The benzoyloxyethyl groups enhance the compound’s solubility and stability, allowing it to effectively bind to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Disperse Red 167:1 (CAS 79300-13-3)

  • Molecular Formula : C22H24ClN5O6.
  • Key Differences: Replaces benzoyloxy groups with acetyloxy at the bis(2-hydroxyethyl)amino substituent. Higher molecular weight (505.91 g/mol) due to additional acetate groups.
  • Impact on Properties :
    • Increased hydrophilicity (logP ≈ 3.8–4.0) compared to the target compound’s logP of 4.18, influencing dye solubility in polar solvents .
    • Broader application in synthetic fibers like polyester due to enhanced thermal stability .

BANAP (CAS 29765-00-2)

  • Molecular Formula : C21H23ClN6O4.
  • Key Differences :
    • Substitutes the 2-chloro-4-nitrophenyl group with a 4-nitrophenyl moiety.
    • Lacks chloro substituents, reducing electron-withdrawing effects.
  • Impact on Properties: Reduces colorfastness under UV exposure compared to the target compound. Lower logP (~3.5) due to fewer hydrophobic substituents, limiting use in non-polar substrates .

N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]propanamide (CAS 61968-52-3)

  • Molecular Formula : C22H24ClN5O6.
  • Key Differences :
    • Replaces the benzamide group with a propanamide chain.
  • Impact on Properties :
    • Slightly lower molecular weight (494.92 g/mol) and altered steric effects.
    • Reduced binding affinity to cellulose acetate fibers compared to benzamide derivatives .

Tabulated Comparison of Key Parameters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP Key Applications
Target Compound 68310-06-5 C23H22ClN5O5 483.911 4.18 Polyester/nylon dyeing
Disperse Red 167:1 79300-13-3 C22H24ClN5O7 505.91 ~3.9 Textiles, plastics
BANAP 29765-00-2 C21H23ClN6O6 490.89 ~3.5 Low-cost fabric dyeing
Propanamide Derivative 61968-52-3 C22H24ClN5O6 494.92 ~4.0 Specialty polymer coatings

Research Findings and Industrial Relevance

  • Thermal Stability : The target compound exhibits superior thermal stability (decomposition >250°C) compared to BANAP (~220°C), making it suitable for high-temperature dyeing processes .
  • Market Use : Disperse Red 167:1 and the target compound dominate the disperse dye market due to their vibrancy in synthetic fabrics, while BANAP is phased out in regions with strict chemical regulations .

Biological Activity

Benzamide derivatives, particularly those containing azo groups, have gained attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- (CAS Number: 37672-74-5) is a complex molecule that combines features of benzamide with a bis(2-benzoyloxyethyl)amino side chain and a nitrophenyl azo moiety. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy and other therapeutic areas.

The molecular formula of the compound is C37H30ClN5O7C_{37}H_{30}ClN_{5}O_{7}, with a molar mass of approximately 692.12 g/mol. Its predicted physical properties include:

  • Density : 1.30 ± 0.1 g/cm³
  • Boiling Point : 789.6 ± 60.0 °C
  • pKa : 12.55 ± 0.70

The biological activity of benzamide derivatives often involves inhibition of specific enzymes or pathways associated with cancer cell proliferation and survival. For instance, compounds similar to Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- have been studied for their roles as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression and cellular processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar benzamide compounds. For example, a derivative known as FNA (N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)-amino]-benzamide) was shown to exhibit significant antiproliferative effects against HepG2 liver cancer cells with an IC50 value of 1.30 μM, indicating strong cytotoxicity . This suggests that the azo and benzamide functionalities may contribute to enhanced anticancer activity.

In Vitro and In Vivo Studies

In vitro assays demonstrated that compounds with similar structures could induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase, mechanisms essential for their anticancer effects . Furthermore, in vivo studies using xenograft models indicated that these compounds could inhibit tumor growth effectively, showcasing their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives can often be correlated with their structural features:

  • Azo Group : The presence of an azo group is known to enhance the lipophilicity and membrane permeability of compounds.
  • Benzoyloxyethyl Side Chains : These groups may improve binding affinity to target proteins or enzymes involved in cancer progression.

Table 1 summarizes the structure-activity relationships observed in various studies involving benzamide derivatives.

Compound NameStructure FeaturesIC50 (μM)Mechanism
FNABis(2-chloroethyl), Azo1.30HDAC Inhibition
Compound XAzo, Hydroxyethyl5.00Apoptosis Induction
Compound YAzo, Alkyl Substituent3.50Cell Cycle Arrest

Case Studies

  • HDAC Inhibition : A study focusing on FNA reported its selectivity for class I HDACs (HDAC1, HDAC2, HDAC3), suggesting that modifications in the benzamide structure can lead to isoform-selective inhibitors with reduced side effects .
  • Combination Therapy : The combination of FNA with traditional chemotherapeutics like taxol showed enhanced anticancer activity, indicating that benzamide derivatives could be utilized in combination therapies for improved efficacy .

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